molecular formula C22H18ClN5O2 B2834393 1-(2-chlorophenyl)-N-(4-methoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326835-35-1

1-(2-chlorophenyl)-N-(4-methoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

カタログ番号: B2834393
CAS番号: 1326835-35-1
分子量: 419.87
InChIキー: KVVXCCXBOOFHOG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-chlorophenyl)-N-(4-methoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a 1,2,3-triazole derivative featuring a 2-chlorophenyl group at position 1, a pyridin-3-yl substituent at position 5, and a 4-methoxybenzyl carboxamide moiety at position 4. This scaffold is structurally analogous to compounds with demonstrated biological activity, particularly in oncology and enzyme inhibition (e.g., c-Met and Hsp90 targets) . The triazole core and substituent diversity enable tunable electronic, steric, and pharmacokinetic properties, making it a promising candidate for therapeutic development.

特性

IUPAC Name

1-(2-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN5O2/c1-30-17-10-8-15(9-11-17)13-25-22(29)20-21(16-5-4-12-24-14-16)28(27-26-20)19-7-3-2-6-18(19)23/h2-12,14H,13H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVXCCXBOOFHOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-N-(4-methoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

  • Formation of the Triazole Ring:

      Starting Materials: 2-chlorophenyl azide and 3-pyridyl acetylene.

      Reaction Conditions: The azide and acetylene undergo a 1,3-dipolar cycloaddition reaction, often catalyzed by copper(I) salts, to form the 1,2,3-triazole ring.

化学反応の分析

Types of Reactions: 1-(2-chlorophenyl)-N-(4-methoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The nitro group (if present) can be reduced to an amine.

生物活性

1-(2-chlorophenyl)-N-(4-methoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 1326835-35-1) is a synthetic compound that belongs to the class of 1,2,3-triazoles. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

The compound features a triazole ring which is known for its biological significance. Its structure can be summarized as follows:

Component Details
Molecular Formula C22H18ClN5O2
Molecular Weight 423.85 g/mol
IUPAC Name 1-(2-chlorophenyl)-N-(4-methoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Cell Proliferation Inhibition : The compound has demonstrated significant antiproliferative activity against several cancer cell lines. For instance, it exhibited an IC50 value of 0.43 µM against HCT116 colorectal cancer cells, indicating a potent ability to inhibit cell growth compared to control compounds .
  • Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and modulation of cell cycle progression. Specifically, it has been shown to increase reactive oxygen species (ROS) levels leading to mitochondrial dysfunction and subsequent activation of apoptotic pathways .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity:

  • Antibacterial Efficacy : The triazole structure enhances the compound's ability to combat bacterial infections. Preliminary assessments indicate effectiveness against various strains with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Study 1: Anticancer Evaluation

A study conducted by Wei et al. (2019) explored the effects of various 1,2,3-triazole derivatives on cancer cell lines. The specific derivative containing the triazole moiety demonstrated superior cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 1.5 µM. Mechanistic studies revealed that this derivative could effectively inhibit colony formation and migration through Wnt signaling pathways .

Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial properties of triazole hybrids, including our compound of interest. Results indicated that compounds with similar structures exhibited MIC values as low as 0.0063 μmol/mL against E. coli, showcasing their potential as effective antibacterial agents .

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues

The compound’s structural uniqueness lies in its substitution pattern. Below is a comparison with key analogues:

Compound R1 (Position 1) R5 (Position 5) R4 (Position 4) Key Differences Biological Relevance
Target Compound 2-Chlorophenyl Pyridin-3-yl N-(4-Methoxybenzyl)carboxamide Reference standard for this analysis. Potential antitumor/kinase inhibition (inferred from analogues) .
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 4-Chlorophenyl CF₃ Carboxylic acid Carboxylic acid vs. carboxamide; CF₃ vs. pyridinyl. Active against NCI-H522 lung cancer cells (GP = 68.09%) .
Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate Phenyl Pyridin-3-yl Ethyl ester Ester vs. carboxamide; phenyl vs. 2-chlorophenyl. Moderate growth inhibition (GP = 70.94% in NCI-H522) .
1-(2,4-Dimethoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide 2,4-Dimethoxybenzyl Pyridin-3-yl Carboxamide 2,4-Dimethoxybenzyl vs. 4-methoxybenzyl. Structural data available; biological activity not reported .
N-(2-Chlorophenyl)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine 2-Chlorophenyl Pyridin-3-yl 3-Amine (1,2,4-triazole) 1,2,4-Triazole core vs. 1,2,3-triazole; amine vs. carboxamide. Anticancer activity inferred but not quantified .
N-[(3-Chloro-4-fluorophenyl)methyl]-1-(4-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide 4-Ethylphenyl Pyridin-4-yl N-(3-Chloro-4-fluorobenzyl) Pyridin-4-yl vs. pyridin-3-yl; ethylphenyl vs. 2-chlorophenyl; halogenated benzyl. Screening hit; activity data not disclosed .

Functional Group Impact

  • Pyridinyl Position: The pyridin-3-yl group (target) vs.
  • Carboxamide vs.
  • Substituent Electronic Effects : The 4-methoxybenzyl group is less electron-withdrawing than halogenated benzyl groups (e.g., in ), which may influence binding to hydrophobic enzyme pockets .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-chlorophenyl)-N-(4-methoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide?

  • Methodological Answer : The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:

  • Step 1 : Preparation of the azide precursor (e.g., 2-chlorophenyl azide) and alkyne (e.g., 4-methoxybenzyl propargyl carboxamide).
  • Step 2 : Cycloaddition using CuI (5 mol%) in DMSO at 60°C for 12 hours .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) and recrystallization from ethanol.
  • Yield Optimization : Reaction time, temperature, and solvent polarity (e.g., acetonitrile vs. DMSO) critically affect yield (typical yield: 65–75%) .

Q. What standard characterization techniques are used to confirm the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (DMSO-d6) to verify substituent positions (e.g., methoxybenzyl protons at δ 3.75 ppm, pyridin-3-yl protons at δ 8.50–8.90 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (calculated for C22_{22}H18_{18}ClN5_5O2_2: 419.11 g/mol; observed: 419.09) .
  • HPLC : Purity >95% using a C18 column (acetonitrile/water gradient) .

Q. How do solubility and stability impact experimental design for this compound?

  • Methodological Answer :

  • Solubility : Soluble in DMSO (≥50 mg/mL), sparingly soluble in water. For biological assays, prepare stock solutions in DMSO and dilute in PBS (final DMSO ≤1%) .
  • Stability : Stable at −20°C for 6 months. Degradation occurs under UV light (λ > 300 nm); store in amber vials .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-Response Analysis : Use a wide concentration range (e.g., 1 nM–100 µM) to identify false negatives from narrow testing windows .
  • Assay Validation : Compare results across orthogonal assays (e.g., fluorescence-based vs. radioligand binding for receptor affinity). For example, IC50_{50} discrepancies may arise from non-specific binding in fluorescence assays .
  • Structural Confirmation : Re-characterize batches via NMR/MS to rule out batch-to-batch variability in substituent positions .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer :

  • Substituent Modulation :
Substituent ModificationObserved Effect (Example)
2-Chlorophenyl → 4-FluorophenylIncreased CB1 receptor binding (Ki_i: 12 nM vs. 45 nM)
4-Methoxybenzyl → 4-CyanobenzylEnhanced metabolic stability (t1/2_{1/2}: 120 min → 240 min)
  • Triazole Ring Substitution : Pyridin-3-yl at position 5 improves water solubility vs. phenyl (logP: 2.8 vs. 3.5) .

Q. What computational tools predict binding modes or pharmacokinetic properties?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with CB1 receptor (PDB: 5TGZ) to model interactions. Key residues: Lys192 (hydrogen bond with triazole), Phe177 (π-π stacking with pyridin-3-yl) .
  • ADMET Prediction : SwissADME predicts moderate blood-brain barrier penetration (BBB score: 0.55) and CYP3A4 inhibition risk .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。